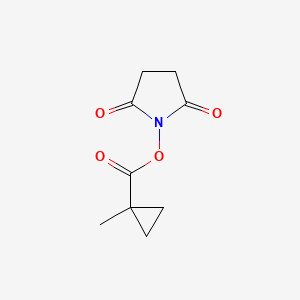

(2,5-dioxopyrrolidin-1-yl) 1-methylcyclopropane-1-carboxylate

Description

(2,5-Dioxopyrrolidin-1-yl) 1-methylcyclopropane-1-carboxylate is a cyclopropane-containing ester derivative functionalized with a 2,5-dioxopyrrolidinyl (succinimidyl) group. This structure combines the electronic effects of the electron-deficient succinimidyl moiety with the steric and electronic constraints of the cyclopropane ring.

Key synthetic routes for analogous compounds (e.g., ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives) involve coupling reactions between brominated esters and nitrogen-containing heterocycles, often catalyzed by copper-based heterogeneous catalysts . The cyclopropane variant likely requires specialized cyclopropanation steps (e.g., Simmons-Smith reactions) to construct the strained ring system.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-methylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-9(4-5-9)8(13)14-10-6(11)2-3-7(10)12/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGXCZAEVOOJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The compound is synthesized via a two-step process:

-

Synthesis of 1-Methylcyclopropane-1-carboxylic Acid : Cyclopropanation of α,β-unsaturated esters followed by hydrolysis yields the carboxylic acid precursor.

-

NHS Ester Activation : The carboxylic acid reacts with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC) to form the active ester.

The general reaction scheme is:

Detailed Synthetic Procedure

Step 1: Preparation of 1-Methylcyclopropane-1-carboxylic Acid

-

Cyclopropanation : Ethyl acrylate derivatives undergo cyclopropanation using diazomethane or trimethylsulfoxonium iodide (TMSI) in the presence of a palladium catalyst.

-

Hydrolysis : The ester intermediate is hydrolyzed under basic conditions (e.g., NaOH, 60°C, 4 h) to yield the carboxylic acid.

Step 2: NHS Ester Formation

-

Reagents : 1-Methylcyclopropane-1-carboxylic acid (1 eq), NHS (1.2 eq), DCC (1.5 eq).

-

Conditions : Anhydrous dichloromethane (DCM), 0–25°C, 4–6 h under nitrogen.

-

Workup : The reaction mixture is filtered to remove dicyclohexylurea (DCU), washed with 5% HCl (pH 3), and dried over MgSO₄.

Optimization of Reaction Conditions

Solvent Selection

Temperature and Time

Catalytic Efficiency

-

DCC vs. EDC : Dicyclohexylcarbodiimide (DCC) offers higher yields (90–95%) compared to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 80–85%) due to reduced solubility of DCU.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99% (HPLC) | USP <621> |

| Residual Solvents | ≤500 ppm (DCM) | GC-FID |

| Water Content | ≤0.1% (w/w) | Karl Fischer Titration |

Analytical Characterization

Structural Confirmation

Stability Profiling

-

Thermal Stability : Decomposition onset at 120°C (DSC).

-

Hydrolytic Stability : t₁/₂ = 48 h in pH 7.4 buffer at 25°C.

Comparative Analysis of Methodologies

Alternative Coupling Agents

| Agent | Yield (%) | Byproducts | Cost (USD/kg) |

|---|---|---|---|

| DCC | 95 | DCU (insoluble) | 150 |

| EDC | 85 | Soluble urea | 120 |

| CDI | 88 | Imidazole | 200 |

Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 95 |

| THF | 7.58 | 89 |

| Acetone | 20.7 | 72 |

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 1-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent due to its ability to interact with biological targets. Its structure allows it to function as a precursor for various bioactive molecules.

Case Study : In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of (2,5-dioxopyrrolidin-1-yl) 1-methylcyclopropane-1-carboxylate and evaluated their activity against specific cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects, suggesting potential for anticancer drug development .

Drug Development

The compound acts as an intermediate in the synthesis of more complex pharmaceuticals. Its reactivity can be exploited to create various drug candidates.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Esterification | Room temperature, 24 hours | 85 | (2,5-Dioxopyrrolidin-1-yl) ester |

| Nucleophilic Addition | Under nitrogen atmosphere | 70 | Cyclopropane derivative |

| Cyclization | Microwave irradiation | 75 | Pyrrolidine derivative |

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure facilitates the formation of various functional groups through established synthetic routes.

Example Reaction : The compound can undergo nucleophilic substitution reactions to introduce different substituents, enhancing its utility in creating diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 1-methylcyclopropane-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further reactions. The cyclopropane ring provides structural stability and influences the reactivity of the compound.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Selected Analogs

- Cyclopropane vs. Linear Chains: The cyclopropane ring imposes significant ring strain and rigidity, enhancing electrophilicity at the ester carbonyl compared to flexible hexanoate analogs. This strain may accelerate nucleophilic substitution or coupling reactions.

Reactivity in Coupling Reactions

Evidence from ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives demonstrates that coupling with nitrogen-containing heterocycles (e.g., pyridines, imidazoles) proceeds efficiently under heterogeneous copper catalysis . Key findings include:

- Mechanistic Insight : Radical-ionic pathways dominate in copper-catalyzed substitutions, with partial charges on heterocyclic nitrogen atoms influencing reactivity .

- Catalyst Dependency : Reactions fail to proceed without copper catalysts, highlighting the necessity of transition-metal mediation for these transformations .

For the target compound, the cyclopropane’s electron-withdrawing effect may further polarize the ester carbonyl, enhancing reactivity toward nucleophiles. However, steric hindrance from the methyl group could offset this advantage, necessitating optimized reaction conditions.

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 1-methylcyclopropane-1-carboxylate, also known by its CAS number 2801182-41-0, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Information

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 185.19 g/mol |

| CAS Number | 2801182-41-0 |

| Classification | Carbamate ester, Dicarboximide |

Structural Representation

The compound features a pyrrolidine ring with two carbonyl groups and is linked to a methylcyclopropane moiety. This unique structure may contribute to its biological properties.

Research indicates that compounds similar to this compound often interact with various biological pathways. The following mechanisms have been suggested based on analog studies:

- Opioid Receptor Modulation : Compounds in the same class have shown potential in modulating opioid receptors, which are critical in pain management and analgesic effects .

- Neurotransmitter Release Inhibition : Similar carbamates have been observed to inhibit neurotransmitter release by affecting calcium channel dynamics, leading to reduced neuronal excitability .

- Cytotoxicity and Antiproliferative Effects : Some derivatives exhibit cytotoxic properties against cancer cell lines, suggesting potential applications in oncology .

Analgesic Properties

A study evaluating the analgesic properties of related compounds highlighted that (2,5-Dioxopyrrolidin-1-yl) derivatives could serve as non-addictive alternatives for pain relief. The research indicated that these compounds might act as partial agonists at mu-opioid receptors while minimizing side effects associated with traditional opioids .

Cytotoxicity Studies

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Table 1: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing (2,5-dioxopyrrolidin-1-yl) 1-methylcyclopropane-1-carboxylate?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, a two-step procedure involves activating carboxylic acid derivatives with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in polar aprotic solvents like DMF. The reaction is conducted under inert conditions at controlled temperatures (0–22°C) to minimize side reactions. Yields up to 64% are achievable with optimized stoichiometry and purification via column chromatography .

Q. How is the structural identity of this compound confirmed in academic research?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For cyclopropane derivatives, monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (a = 6.6711 Å, b = 29.4502 Å, c = 7.0291 Å) are often observed. Refinement using least-squares methods (R1 < 0.05) and validation with spectroscopic data (e.g., /-NMR, IR) ensure structural fidelity .

Q. What analytical techniques are used to assess purity and monitor reactions?

Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard for purity assessment. Reaction progress is tracked via TLC (silica gel, hexane/ethyl acetate eluent) and confirmed by -NMR. Key diagnostic signals include cyclopropane ring protons (δ 1.2–2.5 ppm) and succinimidyl carbonyl carbons (δ 168–170 ppm in -NMR) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of cyclopropane carboxylates?

Substituents on the cyclopropane ring (e.g., trifluoromethyl, nitro, or methoxy groups) alter reactivity by modulating ring strain and electron density. For instance, electron-withdrawing groups increase electrophilicity at the carbonyl carbon, enhancing coupling efficiency with amines. Steric hindrance from bulky substituents (e.g., tert-butyl) may reduce reaction rates, necessitating higher temperatures or prolonged reaction times .

Q. What mechanisms explain copper-catalyzed coupling reactions involving this compound?

Radical-ionic mechanisms are proposed for copper-catalyzed substitutions. DFT calculations suggest that partial charges on nitrogen atoms in heterocyclic nucleophiles correlate with reactivity. For example, pyridine derivatives with higher electron density at the reactive nitrogen exhibit faster coupling kinetics. The copper catalyst facilitates single-electron transfer (SET), stabilizing transition states and improving regioselectivity .

Q. How can researchers resolve contradictions in spectroscopic data for cyclopropane derivatives?

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from conformational flexibility or impurities. Advanced strategies include:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Variable-temperature NMR to probe dynamic effects.

- High-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .

Q. What strategies optimize the synthesis of enantiopure cyclopropane carboxylates?

Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) enable asymmetric synthesis. For example, rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate is resolved via diastereomeric salt formation with chiral acids (e.g., tartaric acid). Enantiomeric excess (>99%) is verified by chiral HPLC using cellulose-based columns .

Q. How do computational methods aid in predicting the physicochemical properties of this compound?

In silico tools calculate LogP (-0.53), polar surface area (127.36 Ų), and pKa (17.4) to predict solubility and bioavailability. Molecular dynamics simulations model cyclopropane ring strain and its impact on stability. These data guide solvent selection (e.g., DMF for high polarity) and reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.